molecular formula C4H3BrN4 B12951715 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B12951715
M. Wt: 187.00 g/mol
InChI Key: MDHXAHRQKRDVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a cyano group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The triazole ring can undergo cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products Formed:

    Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in the substitution reactions.

    Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be obtained.

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential. For example, some derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, making them potential candidates for the treatment of neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemicals. Its versatility makes it valuable in different industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . Additionally, the compound’s anti-inflammatory properties are associated with the inhibition of the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Uniqueness: The presence of the cyano group at the 4-position and the bromine atom at the 5-position makes 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other triazole derivatives.

Properties

Molecular Formula

C4H3BrN4

Molecular Weight

187.00 g/mol

IUPAC Name

5-bromo-2-methyltriazole-4-carbonitrile

InChI

InChI=1S/C4H3BrN4/c1-9-7-3(2-6)4(5)8-9/h1H3

InChI Key

MDHXAHRQKRDVOG-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.